

# 1-(4-Bromophenyl)cyclopentanecarboxylic acid

## CAS number

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### Compound of Interest

	1-(4-
Compound Name:	Bromophenyl)cyclopentanecarbox
	ylic acid

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An In-depth Technical Guide to **1-(4-Bromophenyl)cyclopentanecarboxylic Acid** (CAS: 143328-24-9)

## Abstract

This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)cyclopentanecarboxylic acid**, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a robust and high-yield synthetic protocol with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block and potential pharmacophore in drug development, drawing comparisons with structurally similar analogs. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable compound.

## Compound Identification and Physicochemical Properties

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** is an aromatic carboxylic acid derivative characterized by a cyclopentane ring and a bromine atom at the para-position of the phenyl

group.<sup>[1]</sup> These structural features, combining the steric bulk of the alicyclic ring and the electronic effects of the halogen, make it a valuable precursor in the synthesis of more complex molecules.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	143328-24-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	269.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	UALMMAIHRMKFCW-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O	<a href="#">[7]</a>

Table 2: Physicochemical Properties

Property	Value	Notes
Physical State	Solid	
Purity	Typically ≥95-98%	<a href="#">[2]</a> <a href="#">[5]</a>
Storage	Sealed in a dry, room temperature environment	<a href="#">[3]</a>
pKa (Predicted)	~4.2	The electron-withdrawing nature of the phenyl ring and bromine influences the acidity of the carboxylic acid group. <sup>[1]</sup>
XlogP (Predicted)	3.5	Indicates moderate lipophilicity. <a href="#">[7]</a>

## Synthesis and Mechanistic Insights

The most prevalent and high-yielding method for the preparation of **1-(4-Bromophenyl)cyclopentanecarboxylic acid** is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile.

## Recommended Synthetic Protocol

This protocol is based on a documented procedure that reports a high yield of 95%.<sup>[8]</sup>

Reaction: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Reagents:

- 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Deionized Water

Procedure:

- Combine 1-(4-Bromophenyl)cyclopentanecarbonitrile, water, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.
- Heat the reaction mixture to 120°C.
- Maintain the temperature and stir the mixture vigorously for approximately 18 hours.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
- Pour the cooled mixture into a beaker of ice water to ensure complete precipitation of the carboxylic acid.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold deionized water to remove any residual acid.

- Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
- Dry the final product under a vacuum to yield **1-(4-Bromophenyl)cyclopentanecarboxylic acid** as a solid.

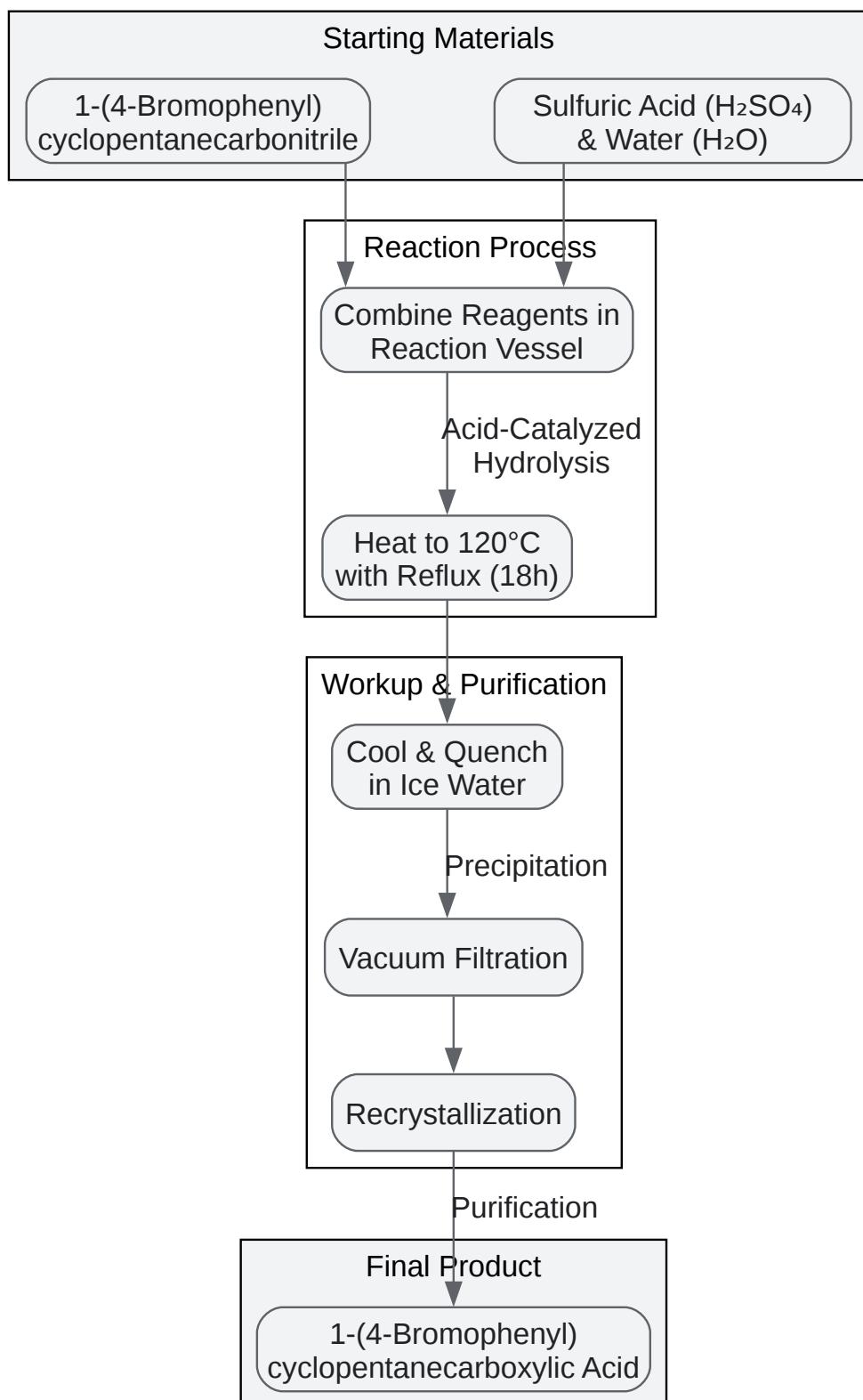
## Mechanistic Rationale

The choice of strong acid (sulfuric acid) is critical for this transformation. The mechanism proceeds via the following steps:

- Protonation: The nitrogen atom of the nitrile group is protonated by the strong acid. This enhances the electrophilicity of the nitrile carbon.
- Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbon atom.
- Tautomerization: The resulting intermediate undergoes tautomerization to form a primary amide.
- Further Hydrolysis: Under the harsh acidic and high-temperature conditions, the amide is further hydrolyzed. The carbonyl carbon is protonated, followed by nucleophilic attack by water, ultimately leading to the elimination of an ammonium ion ( $\text{NH}_4^+$ ) and the formation of the final carboxylic acid product.

The 18-hour reaction time at an elevated temperature ensures the complete conversion of both the nitrile to the intermediate amide and the subsequent hydrolysis of the amide to the carboxylic acid.<sup>[8]</sup>

## Synthesis Workflow Diagram



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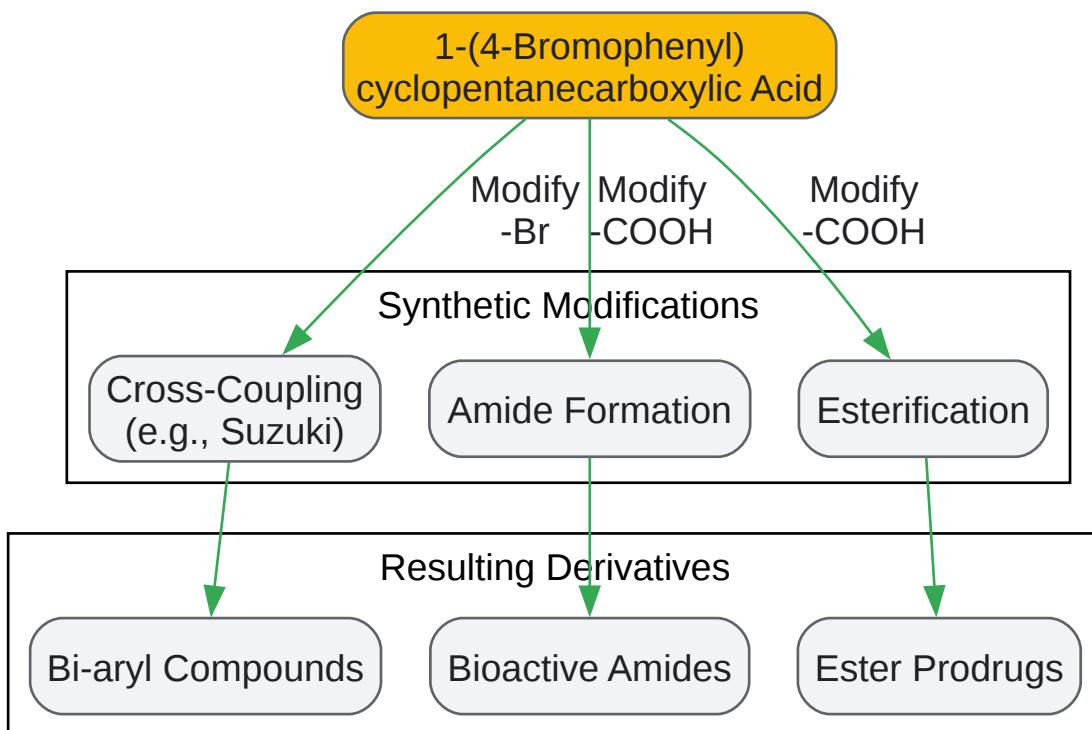
Caption: Workflow for the synthesis of **1-(4-Bromophenyl)cyclopentanecarboxylic acid**.

## Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex, biologically active molecules.<sup>[1]</sup> Its structure contains key features that are attractive for drug design.

- **Potential Pharmacophore:** The molecule's distinct structural components can serve as a pharmacophore. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor. <sup>[1]</sup> This allows it to bind to molecular targets like enzymes or receptors.<sup>[1]</sup>
- **Versatile Intermediate:** The bromine atom is a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid can be readily converted into esters, amides, or reduced to alcohols, providing a gateway to a wide range of derivatives.
- **Reported Biological Activities:** Studies on derivatives and related structures have indicated potential antibacterial and anti-inflammatory activities.<sup>[1]</sup> For instance, a study demonstrated significant antibacterial efficacy against *Staphylococcus aureus* and *Escherichia coli* at a concentration of 50 µg/mL.<sup>[1]</sup> Furthermore, its structural motif is found in compounds investigated as leukotriene B4 antagonists, which have applications in treating inflammatory diseases like arthritis.<sup>[9]</sup>

## Role as a Chemical Scaffold



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Caption: Synthetic utility of **1-(4-Bromophenyl)cyclopentanecarboxylic acid** as a scaffold.

## Comparative Analysis with Structural Analogs

The properties of the parent compound can be fine-tuned by replacing the bromine atom with other halogens, which alters molecular weight, lipophilicity, and electronic properties.

Table 3: Comparison of Halogenated Phenylcyclopentanecarboxylic Acids

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Differences & Applications
1-(4-Bromophenyl)-	<chem>C12H13BrO2</chem>	269.13	Serves as a versatile intermediate for cross-coupling reactions. Used in the synthesis of specialty chemicals and potential therapeutics. <a href="#">[1]</a>
1-(4-Chlorophenyl)-	<chem>C12H13ClO2</chem>	224.69	Lower molecular weight and altered lipophilicity compared to the bromo analog. <a href="#">[1]</a> Has been used in the synthesis of intermediates for antihypertensive agents. <a href="#">[1]</a>
1-(4-Fluorophenyl)-	<chem>C12H13FO2</chem>	208.23	Fluorine's high electronegativity increases the acidity of the carboxylic acid (lower pKa), enhancing its reactivity in nucleophilic acyl substitutions. <a href="#">[1]</a>

## Safety, Handling, and Storage

As a research chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Identification: While some sources state no known hazards, it is prudent to treat it as a potential irritant.[\[10\]](#) Standard SDS classifications for similar carboxylic acids include skin

irritation, serious eye irritation, and potential respiratory irritation.[11]

- Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses with side shields or goggles.[12]
  - Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).[12][13]
  - Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[12]

- First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]
  - Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[13]
  - Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes.[13]
  - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

- Handling and Storage:

- Handle in accordance with good industrial hygiene and safety practices.[12]
  - Avoid the formation of dust and aerosols.[13]
  - Store in a cool, dry, and well-ventilated place.[12]
  - Keep the container tightly sealed.[3][12]
- Disposal: Dispose of as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[10]

## Conclusion

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** (CAS: 143328-24-9) is a compound of significant utility in modern organic and medicinal chemistry. Its well-defined structure,

accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable intermediate. Researchers and drug development professionals can leverage this molecule as a scaffold to generate novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-bacterial agents. Adherence to established safety protocols is crucial to ensure its responsible use in the laboratory.

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